2-(4-Nitrophenoxy)propanoyl chloride
Description
2-(4-Nitrophenoxy)propanoyl chloride is an acyl chloride derivative featuring a nitro-substituted phenoxy group at the β-position of the propanoyl backbone. Its molecular formula is C₉H₈ClNO₄, with a molar mass of 229.62 g/mol. The 4-nitrophenoxy group confers strong electron-withdrawing effects via resonance stabilization, enhancing electrophilicity at the carbonyl carbon. This compound is primarily utilized in organic synthesis for acylation reactions, particularly in pharmaceutical intermediates and polymer chemistry .
Properties
IUPAC Name |
2-(4-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYPKKNPZHHIJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)propanoyl chloride typically involves the reaction of 4-nitrophenol with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for 2-(4-Nitrophenoxy)propanoyl chloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenoxy)propanoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines or alcohols , and the reaction is typically carried out in an organic solvent like dichloromethane .
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride .
Major Products:
Nucleophilic substitution: The major products are substituted amides or esters .
Reduction: The major product is 2-(4-aminophenoxy)propanoyl chloride .
Scientific Research Applications
2-(4-Nitrophenoxy)propanoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for proteomics research.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)propanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives . The nitro group can also participate in redox reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Structural Analogs and Reactivity
Key structural analogs include:
Reactivity Trends :
- Electrophilicity: The nitro group in 2-(4-nitrophenoxy)propanoyl chloride enhances carbonyl reactivity compared to chloro or methyl substituents. For example, its acylation efficiency in triazole synthesis surpasses that of 2-(4-chlorophenoxy) analogs due to stronger resonance stabilization .
- Steric Effects: The methyl group in 2-methyl-2-(4-nitrophenoxy)propanoyl chloride slows nucleophilic attack compared to the parent compound, as observed in slower reaction times for esterification .
Physical and Chemical Properties
The nitro group increases density and refractive index compared to chloro analogs. Solubility differences arise from steric and electronic effects .
Biological Activity
2-(4-Nitrophenoxy)propanoyl chloride is a chemical compound that has garnered attention in various fields, including biochemistry and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound 2-(4-Nitrophenoxy)propanoyl chloride possesses the following molecular characteristics:
- Molecular Formula : C₉H₈ClNO₄
- Molecular Weight : Approximately 217.62 g/mol
- Functional Groups : It contains an acyl chloride group, which is known for its reactivity with nucleophiles.
The biological activity of 2-(4-nitrophenoxy)propanoyl chloride is primarily attributed to its ability to interact with various biomolecules through the acyl chloride functionality. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by acylating active site residues, thereby modulating enzyme activity.
- Protein Interaction : It can serve as a biochemical probe to study protein interactions and dynamics within cellular systems.
Biological Activity Profiles
Research has indicated several potential biological activities associated with 2-(4-nitrophenoxy)propanoyl chloride:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The nitrophenoxy group may contribute to anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases.
Case Study 1: Enzyme Interaction
A study investigating the interaction of 2-(4-nitrophenoxy)propanoyl chloride with serine proteases demonstrated that the compound could effectively inhibit enzyme activity through acylation of serine residues. This finding highlights its potential as a tool for probing enzyme mechanisms and developing inhibitors for therapeutic use.
Case Study 2: Anticancer Properties
In vitro assays have shown that derivatives of 2-(4-nitrophenoxy)propanoyl chloride can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, suggesting a promising avenue for anticancer drug development .
Data Table: Summary of Biological Activities
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